molecular formula C19H20F3N3O B2530431 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034504-46-4

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2530431
CAS No.: 2034504-46-4
M. Wt: 363.384
InChI Key: GAXROEZPSSKDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a high-purity chemical reagent intended for research applications. This compound belongs to a class of 4-(aminomethyl)benzamide derivatives that have demonstrated significant potential in early-stage drug discovery research. Compounds with this pharmacophore are investigated as potent small-molecule inhibitors of viral entry, particularly for highly pathogenic viruses such as Ebola (EBOV) and Marburg (MARV) . These inhibitors are believed to function by targeting the viral glycoprotein (GP), thereby blocking the fusion of the viral membrane with the host cell and preventing the initiation of infection . The integration of the trifluoromethyl group is a common strategy in medicinal chemistry to enhance a compound's metabolic stability, membrane permeability, and overall binding affinity through its strong electron-withdrawing properties and lipophilicity . The piperidine scaffold linked to a pyridinyl system is a privileged structure in drug discovery, frequently found in ligands for various biological targets. Furthermore, the N-(piperidin-4-yl)benzamide core is a recognized pharmacophore for agonists of the GPR119 receptor, a G-protein-coupled receptor considered a promising target for managing Type 2 Diabetes Mellitus by promoting glucose-dependent insulin secretion . Researchers can utilize this compound to explore these and other mechanisms in biochemical and cell-based assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O/c20-19(21,22)17-4-2-1-3-16(17)18(26)24-13-14-7-11-25(12-8-14)15-5-9-23-10-6-15/h1-6,9-10,14H,7-8,11-13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXROEZPSSKDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which can be achieved through the reaction of pyridine with piperidine under suitable conditions.

    Introduction of the Benzamide Moiety: The next step involves the introduction of the benzamide moiety. This can be done by reacting the piperidine intermediate with 2-(trifluoromethyl)benzoic acid or its derivatives.

    Final Coupling Reaction: The final step is the coupling of the piperidine intermediate with the benzamide moiety to form the desired compound. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The trifluoromethyl group and other substituents can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include receptors or enzymes that play a role in neurological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between the target compound and related benzamide/piperidine derivatives:

Compound Name Key Substituents Molecular Weight Pharmacological Notes References
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide Piperidin-4-ylmethyl, pyridin-4-yl, 2-(trifluoromethyl)benzamide Not explicitly stated Hypothesized CNS or kinase targets due to pyridine-piperidine scaffold
N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide 2-(Methylthio)benzyl on piperidine, 2-(trifluoromethyl)benzamide 422.5 Increased lipophilicity from methylthio group; potential for altered target binding
2,4,6-Trifluoro-N-[6-(1-methyl-piperidin-4-ylcarbonyl)-pyridin-2-yl]-benzamide 2,4,6-Trifluorobenzamide, 1-methylpiperidin-4-ylcarbonyl-pyridin-2-yl Not explicitly stated Enhanced electron-withdrawing effects from multiple fluorines; possible protease inhibition
Goxalapladib (CAS-412950-27-7) Naphthyridine core, 4’-trifluoromethylbiphenyl, difluorophenyl-ethyl 718.80 Atherosclerosis therapy; inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2)

Key Observations:

  • Pyridin-4-yl vs. Methylthio-Benzyl Substitution (): The pyridin-4-yl group in the target compound may enhance hydrogen bonding with target proteins compared to the methylthio-benzyl analog, which prioritizes hydrophobic interactions. The trifluoromethyl group in both compounds contributes to metabolic stability .
  • Trifluorobenzamide vs.
  • Core Scaffold Differences (): Goxalapladib’s naphthyridine core and extended biphenyl system contrast with the simpler benzamide-piperidine scaffold of the target compound, reflecting divergent therapeutic mechanisms (e.g., Lp-PLA2 inhibition vs. kinase modulation) .

Pharmacokinetic and Physicochemical Properties

  • The methylthio-benzyl analog () may exhibit higher logP due to the sulfur-containing group .
  • Metabolic Stability: Fluorine atoms in both the target compound and analogs (e.g., ) reduce oxidative metabolism, prolonging half-life .
  • Synthetic Accessibility: The target compound’s synthesis likely involves reductive amination or Suzuki-Miyaura coupling for pyridine-piperidine assembly, similar to methods in and .

Therapeutic Potential and Target Hypotheses

  • Kinase Inhibition: The pyridine-piperidine scaffold resembles kinase inhibitors (e.g., JAK/STAT or PI3K inhibitors), suggesting possible antiproliferative activity .
  • GPCR Modulation: Piperidine derivatives often target neurotransmitter receptors (e.g., serotonin or dopamine receptors), indicating CNS applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.